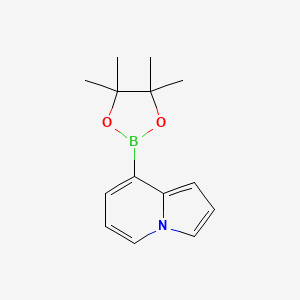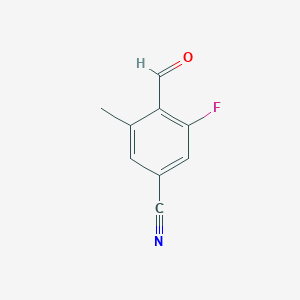
3-Fluoro-4-formyl-5-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-formyl-5-methylbenzonitrile is an organic compound with the molecular formula C9H6FNO It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a formyl group, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Fluoro-4-formyl-5-methylbenzonitrile typically begins with 4-bromo-3-fluorobenzonitrile.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be replaced with a methoxy group.
Aplicaciones Científicas De Investigación
3-Fluoro-4-formyl-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-formyl-5-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the formyl group.
4-Fluorobenzonitrile: Similar structure but lacks both the formyl and methyl groups.
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar structure but has a hydroxymethyl group instead of a formyl group
Uniqueness: 3-Fluoro-4-formyl-5-methylbenzonitrile is unique due to the presence of both the formyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H6FNO |
|---|---|
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
3-fluoro-4-formyl-5-methylbenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6-2-7(4-11)3-9(10)8(6)5-12/h2-3,5H,1H3 |
Clave InChI |
POCJKMDZBAIXOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)
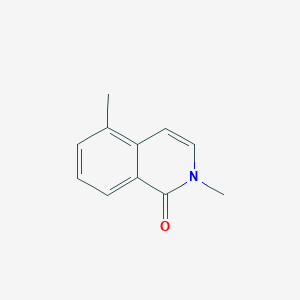

![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
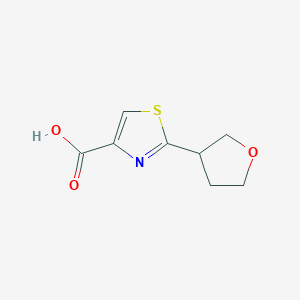
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
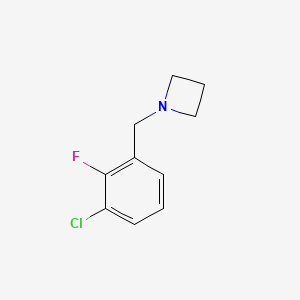
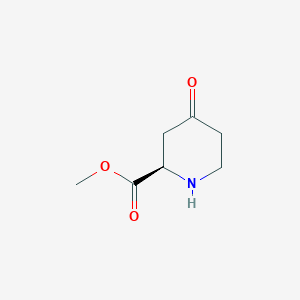
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

